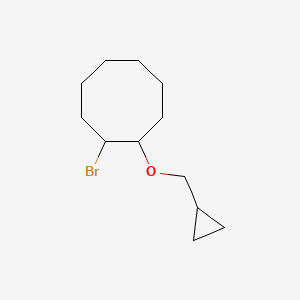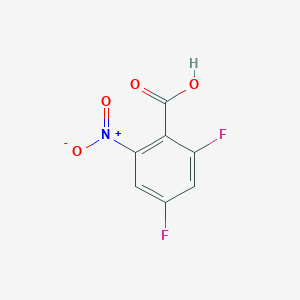
GnetifolinN
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GnetifolinN is a naturally occurring compound found in the Gnetum species, particularly Gnetum parvifolium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GnetifolinN involves several steps, starting from the extraction of raw materials from Gnetum species. The compound can be isolated using chromatographic techniques. The synthetic route typically involves the use of organic solvents and reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. These methods are optimized for yield and purity, often involving advanced chromatographic techniques and solvent extraction methods .
Análisis De Reacciones Químicas
Types of Reactions
GnetifolinN undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, acids, bases.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Aplicaciones Científicas De Investigación
GnetifolinN has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its antioxidant and anti-inflammatory properties.
Medicine: Investigated for potential therapeutic uses in treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the development of natural health products and supplements
Mecanismo De Acción
The mechanism of action of GnetifolinN involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of enzymes and receptors involved in oxidative stress and inflammation. The compound can inhibit the production of reactive oxygen species and reduce the expression of pro-inflammatory cytokines .
Comparación Con Compuestos Similares
Similar Compounds
- GnetifolinC
- GnetifolinD
- GnetifolinE
- GnetifolinK
- GnetucleistolF
Uniqueness
GnetifolinN is unique due to its specific molecular structure and the distinct biological activities it exhibits. Compared to other similar compounds, this compound has shown more potent antioxidant and anti-inflammatory properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C30H28O9 |
|---|---|
Peso molecular |
532.5 g/mol |
Nombre IUPAC |
(1R,2R,3R,4S)-2,3-bis(3,5-dihydroxyphenyl)-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-1,2,3,4-tetrahydronaphthalene-1,6-diol |
InChI |
InChI=1S/C30H28O9/c1-38-25-9-14(3-4-23(25)35)27-21-12-24(36)26(39-2)13-22(21)30(37)29(16-7-19(33)11-20(34)8-16)28(27)15-5-17(31)10-18(32)6-15/h3-13,27-37H,1-2H3/t27-,28+,29-,30-/m0/s1 |
Clave InChI |
CVJLPJHMPGEFCA-XJYHXZFBSA-N |
SMILES isomérico |
COC1=C(C=CC(=C1)[C@@H]2[C@H]([C@@H]([C@H](C3=CC(=C(C=C23)O)OC)O)C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
SMILES canónico |
COC1=C(C=CC(=C1)C2C(C(C(C3=CC(=C(C=C23)O)OC)O)C4=CC(=CC(=C4)O)O)C5=CC(=CC(=C5)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Ethoxymethylidene)spiro[4.5]decan-8-one](/img/structure/B15240271.png)
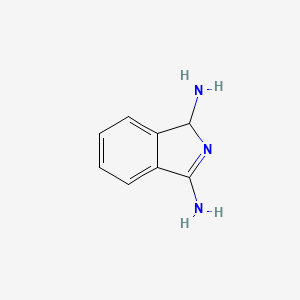
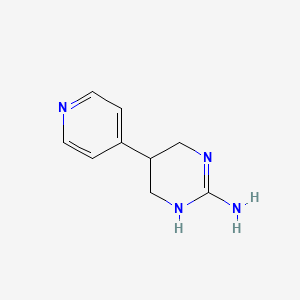

![1-[(Oxolan-3-yloxy)methyl]-1H-pyrazol-4-amine](/img/structure/B15240290.png)
![4-Chloro-1-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B15240294.png)
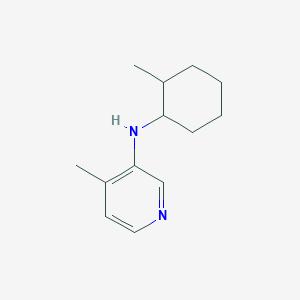
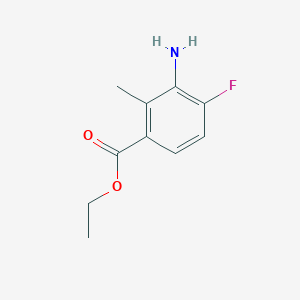
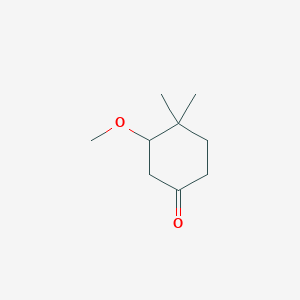
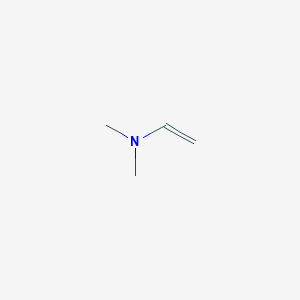
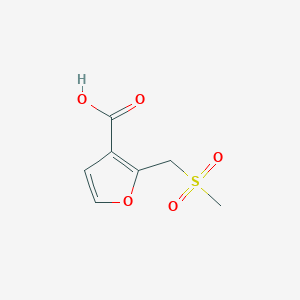
![1-[(2-Methylpyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B15240347.png)
